(E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate
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Overview
Description
(E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate is an organic compound that features a fluorinated pyridine ring attached to an acrylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate typically involves the reaction of 4-fluoropyridine with ethyl acrylate under specific conditions. One common method is the nucleophilic aromatic substitution reaction where the nitro group of a precursor compound is replaced by a fluoride anion . This reaction can be facilitated by using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale nucleophilic substitution reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylate ester to an alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridines with various functional groups.
Scientific Research Applications
(E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The acrylate ester moiety can undergo hydrolysis to release active metabolites that exert biological effects .
Properties
Molecular Formula |
C10H10FNO2 |
---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
ethyl (E)-3-(4-fluoropyridin-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H10FNO2/c1-2-14-10(13)4-3-9-7-8(11)5-6-12-9/h3-7H,2H2,1H3/b4-3+ |
InChI Key |
IYHJUHKZRXXXNH-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=NC=CC(=C1)F |
Canonical SMILES |
CCOC(=O)C=CC1=NC=CC(=C1)F |
Origin of Product |
United States |
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